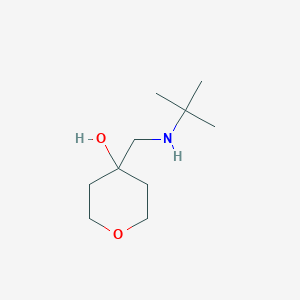
4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C10H21NO2. This compound features a tetrahydropyran ring substituted with a tert-butylamino group and a hydroxyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of tetrahydropyran derivatives with tert-butylamine. One common method is the reductive amination of 4-formyltetrahydropyran with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amine group.
Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-one.
Reduction: Formation of 4-((tert-Butylamino)methyl)tetrahydro-2H-pyran.
Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)tetrahydro-2H-pyran-4-ol: Similar structure but with a bromomethyl group instead of a tert-butylamino group.
Tetrahydro-2H-pyran-4-ol: Lacks the tert-butylamino group, making it less complex and with different reactivity.
Uniqueness
4-((tert-Butylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both a tert-butylamino group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
4-[(tert-butylamino)methyl]oxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-9(2,3)11-8-10(12)4-6-13-7-5-10/h11-12H,4-8H2,1-3H3 |
Clave InChI |
DXPOZSGTFJOHQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1(CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


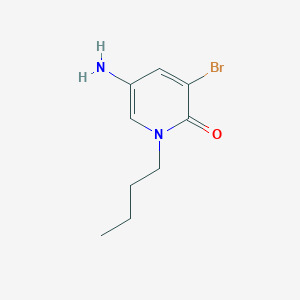
![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
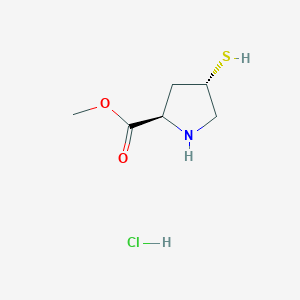
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
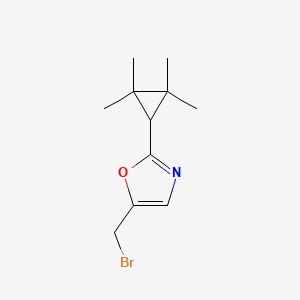
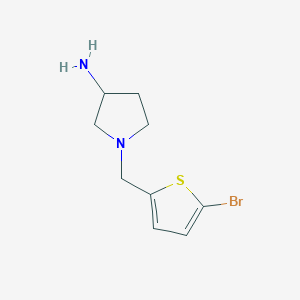
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
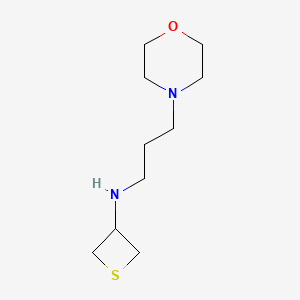
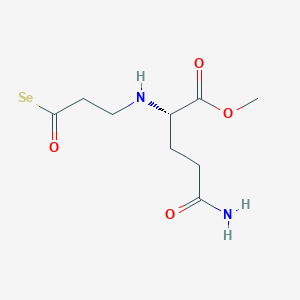

![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)


